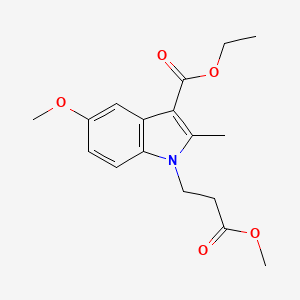![molecular formula C19H20FN5O4S B11075957 4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine](/img/structure/B11075957.png)
4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine is a complex organic compound that features a unique combination of functional groups, including a fluoro group, a tetrazole ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the fluoro group: This step often involves the use of electrophilic fluorinating agents such as N-fluoropyridinium salts.
Coupling with phenylalanine: The final step involves coupling the synthesized intermediate with phenylalanine using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the tetrazole ring can mimic carboxylate groups, facilitating interactions with active sites. The sulfonyl group can also contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-N-{[2,4,6-trimethylphenyl]sulfonyl}phenylalanine: Lacks the tetrazole ring, which may affect its binding properties and reactivity.
4-chloro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine: Substitutes the fluoro group with a chloro group, potentially altering its electronic properties and interactions.
Uniqueness
4-fluoro-N-{[2,4,6-trimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}phenylalanine is unique due to the combination of its functional groups, which confer specific properties such as enhanced binding affinity, stability, and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C19H20FN5O4S |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-[[2,4,6-trimethyl-3-(tetrazol-1-yl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C19H20FN5O4S/c1-11-8-12(2)18(13(3)17(11)25-10-21-23-24-25)30(28,29)22-16(19(26)27)9-14-4-6-15(20)7-5-14/h4-8,10,16,22H,9H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
GGJHTJXLORHYON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)NC(CC3=CC=C(C=C3)F)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B11075874.png)
![4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B11075880.png)
![2-(2,4-Dibromophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B11075888.png)
![N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-5-oxo-2-sulfanylidene-3-{[4-(trifluoromethoxy)phenyl]methyl}imidazolidin-4-YL]acetamide](/img/structure/B11075891.png)
![2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11075895.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11075896.png)

![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11075929.png)
![Ethyl 4-[3-(3,4-dimethoxybenzyl)-4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11075936.png)
![N-(3-fluorophenyl)-4-{[(2-oxo-2H-chromen-6-yl)sulfonyl]amino}benzamide](/img/structure/B11075941.png)
![2-[7-(methoxycarbonyl)-4-oxo-1,4-dihydroquinolin-2-yl]-1-oxo-1H-inden-3-olate](/img/structure/B11075944.png)
![2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11075949.png)
![7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11075969.png)
![5-chloro-4-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11075971.png)
